

A Comparative Spectroscopic Guide to Methyl 2-benzyloxybenzoate and Its Structural Analogues

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Compound of Interest

Compound Name: Methyl 2-benzyloxybenzoate

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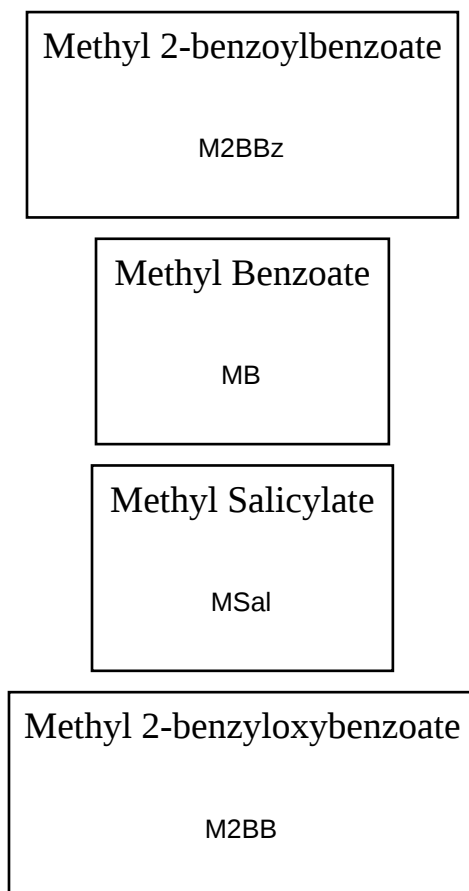
Abstract: The precise elucidation of molecular structure is fundamental to chemical research and drug development. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide invaluable data for confirming the identity and purity of synthesized compounds. This guide presents a detailed comparative analysis of the spectroscopic signatures of **Methyl 2-benzyloxybenzoate**, a key intermediate in pharmaceutical synthesis, and three of its structurally significant analogues: Methyl Salicylate, Methyl Benzoate, and Methyl 2-benzoylbenzoate. By examining the distinct spectral features of each compound, we aim to provide researchers with a practical framework for interpreting spectroscopic data and understanding the profound impact of subtle structural modifications on the resulting spectra.

Introduction to the Analyzed Compounds

The selection of analogues for this comparison is deliberate, allowing for a systematic evaluation of the spectroscopic contributions of key functional groups.

- **Methyl 2-benzyloxybenzoate:** The primary compound of interest, featuring a methyl ester and a benzyloxy group in an ortho configuration. It is a key intermediate in the synthesis of pharmaceuticals like Salmeterol.^[1]
- **Methyl Salicylate:** The direct precursor to **Methyl 2-benzyloxybenzoate**, differing by the presence of a hydroxyl group instead of a benzyloxy ether linkage. This comparison highlights the effect of benzylation.

- Methyl Benzoate: The parent benzoate structure, lacking any ortho-substituent. It serves as a baseline for evaluating the electronic and steric effects of the ortho-substituents.
- Methyl 2-benzoylbenzoate: An isomer of **Methyl 2-benzyloxybenzoate** where the ether oxygen is replaced by a carbonyl group, forming a benzophenone core. This comparison illustrates the distinct spectroscopic influence of an ether versus a ketone linkage.



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Figure 1: Chemical structures of the compounds under comparison.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is instrumental in identifying functional groups within a molecule. The primary region of interest for these compounds is the carbonyl (C=O) stretching frequency and the fingerprint region, which reveals the influence of substituents on the ester and aromatic framework.

Key Observations:

- **Methyl Salicylate:** The spectrum is uniquely characterized by a broad O-H stretching band around 3200 cm^{-1} , indicative of the phenolic hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.[2] This hydrogen bonding also lowers the C=O stretching frequency to approximately 1680 cm^{-1} . [2]
- **Methyl 2-benzyloxybenzoate:** The absence of the broad O-H band and the appearance of C-O-C ether stretches (typically two bands around 1250 cm^{-1} and 1050 cm^{-1}) confirm the successful benzylation of the hydroxyl group. The C=O stretch shifts to a higher wavenumber ($\sim 1730\text{ cm}^{-1}$) compared to Methyl Salicylate, as the intramolecular hydrogen bond is no longer present.
- **Methyl Benzoate:** Its C=O stretch appears around $1720\text{--}1730\text{ cm}^{-1}$, serving as a reference for a non-ortho-substituted aromatic ester.[3] The C-O stretches associated with the ester are also prominent between $1300\text{--}1000\text{ cm}^{-1}$. [3]
- **Methyl 2-benzoylbenzoate:** This molecule displays two distinct C=O stretching bands. The ester carbonyl appears at a higher frequency ($\sim 1725\text{ cm}^{-1}$), while the ketone carbonyl is observed at a lower frequency ($\sim 1665\text{ cm}^{-1}$), a characteristic feature of diaryl ketones.

Compound	Key Vibrational Frequencies (cm^{-1})
Methyl Salicylate	~ 3200 (broad, O-H), ~ 1680 (C=O, ester), ~ 1250 (C-O)[2]
Methyl 2-benzyloxybenzoate	~ 3030 (Ar C-H), ~ 1730 (C=O, ester), ~ 1250 (Asym. C-O-C), ~ 1050 (Sym. C-O-C)
Methyl Benzoate	~ 3050 (Ar C-H), ~ 1725 (C=O, ester), ~ 1275 , ~ 1110 (C-O)[4]
Methyl 2-benzoylbenzoate	~ 3060 (Ar C-H), ~ 1725 (C=O, ester), ~ 1665 (C=O, ketone)[5]

Table 1: Principal IR absorption frequencies for **Methyl 2-benzyloxybenzoate** and its analogues.

Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen (^1H) and carbon (^{13}C) atoms in a molecule.

^1H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic and aliphatic protons are highly sensitive to the nature of the ortho-substituent.

Key Observations:

- **Methyl Salicylate:** The most downfield signal is the phenolic proton (~10-11 ppm), which disappears upon D_2O exchange. The methyl ester protons appear as a sharp singlet around 3.9 ppm.[\[6\]](#)
- **Methyl 2-benzyloxybenzoate:** The phenolic proton signal is absent. A new, sharp singlet appears around 5.1-5.2 ppm, corresponding to the two benzylic ($-\text{O}-\text{CH}_2-\text{Ph}$) protons. The five protons of the benzyl group's phenyl ring typically appear as a multiplet around 7.3-7.4 ppm. The methyl ester singlet remains around 3.8-3.9 ppm.
- **Methyl Benzoate:** The spectrum is simplest, showing aromatic protons between 7.4-8.0 ppm and the methyl ester singlet at ~3.9 ppm.[\[7\]](#)
- **Methyl 2-benzoylbenzoate:** Lacks the benzylic proton singlet. The aromatic region is more complex and spread out due to the deshielding effects of the two carbonyl groups, with signals appearing between 7.3 and 8.2 ppm.[\[8\]](#) The methyl ester singlet is found around 3.6 ppm.[\[8\]](#)

Compound	δ (ppm), -OCH ₃	δ (ppm), -OH / -CH ₂ -	δ (ppm), Aromatic Protons
Methyl Salicylate	~3.9 (s, 3H)	~10.8 (s, 1H)	6.8-7.8 (m, 4H)[6]
Methyl 2-benzyloxybenzoate	~3.8 (s, 3H)	~5.1 (s, 2H)	6.9-7.9 (m, 9H)
Methyl Benzoate	~3.9 (s, 3H)	N/A	7.4-8.0 (m, 5H)[7]
Methyl 2-benzoylbenzoate	~3.6 (s, 3H)	N/A	7.3-8.2 (m, 9H)[8]

Table 2: Comparative ¹H NMR chemical shifts (δ) for key protons. (s=singlet, m=multiplet).

¹³C NMR Spectroscopy

¹³C NMR distinguishes unique carbon environments, with the carbonyl carbon being particularly sensitive to its electronic surroundings.

Key Observations:

- **Methyl Salicylate:** The spectrum shows 8 distinct carbon signals.[9] The ester carbonyl carbon resonates around 170 ppm. The carbon attached to the hydroxyl group (C2) is significantly downfield (~161 ppm) due to the oxygen's deshielding effect.
- **Methyl 2-benzyloxybenzoate:** The C2 carbon atom, now part of an ether linkage, shifts slightly upfield compared to Methyl Salicylate. A new signal for the benzylic carbon (-CH₂-) appears around 70 ppm. The ester carbonyl carbon is found around 166 ppm.
- **Methyl Benzoate:** The carbonyl carbon appears around 167 ppm.[10] The aliphatic methyl carbon is observed at approximately 52 ppm.[11]
- **Methyl 2-benzoylbenzoate:** This compound displays two carbonyl carbon signals: the ester carbonyl around 167 ppm and the ketone carbonyl further downfield, typically near 196 ppm. [12]

Compound	δ (ppm), C=O	δ (ppm), - OCH ₃	δ (ppm), - CH ₂ -	δ (ppm), Aromatic C	δ (ppm), C- O (Aromatic)
Methyl Salicylate	~170.5	~52.3	N/A	117-136	~161.5[9]
Methyl 2-benzyloxybenzoate	~166.0	~52.0	~70.5	115-158	~158.0
Methyl Benzoate	~167.1	~52.1	N/A	128-133	N/A[11]
Methyl 2-benzoylbenzoate	~167.0 (ester), ~196.5 (ketone)	~52.5	N/A	127-140	N/A[12]

Table 3: Comparative ¹³C NMR chemical shifts (δ) for key carbons.

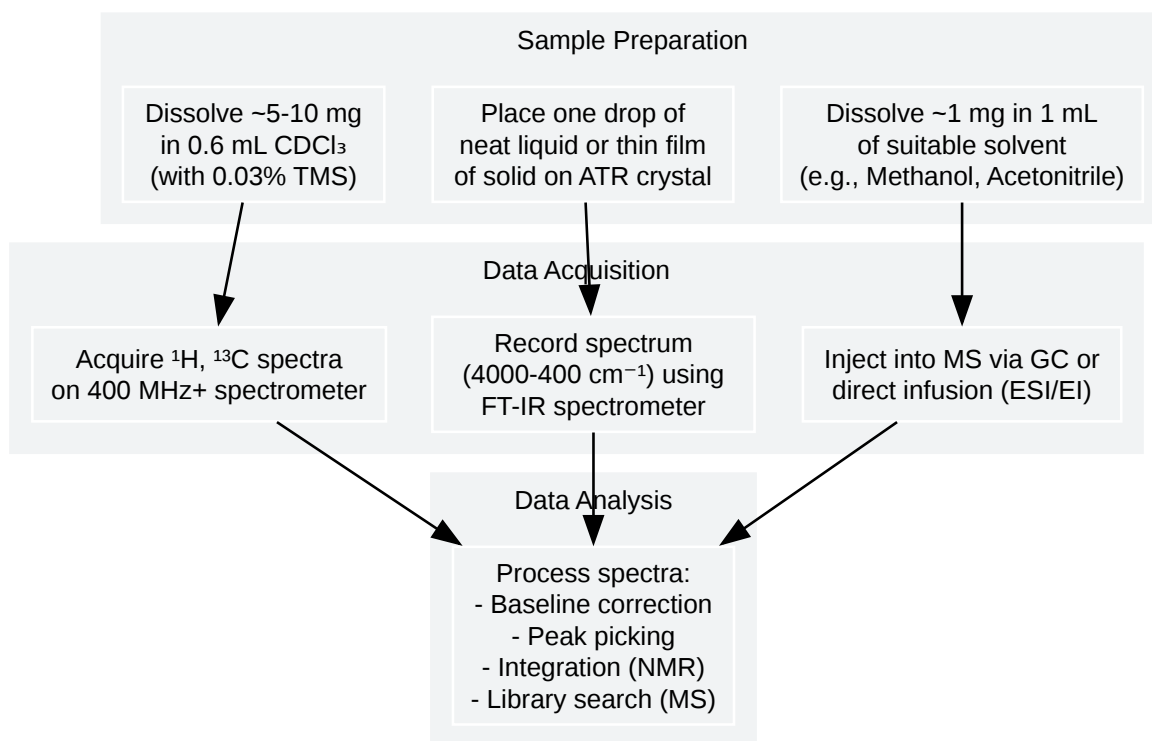
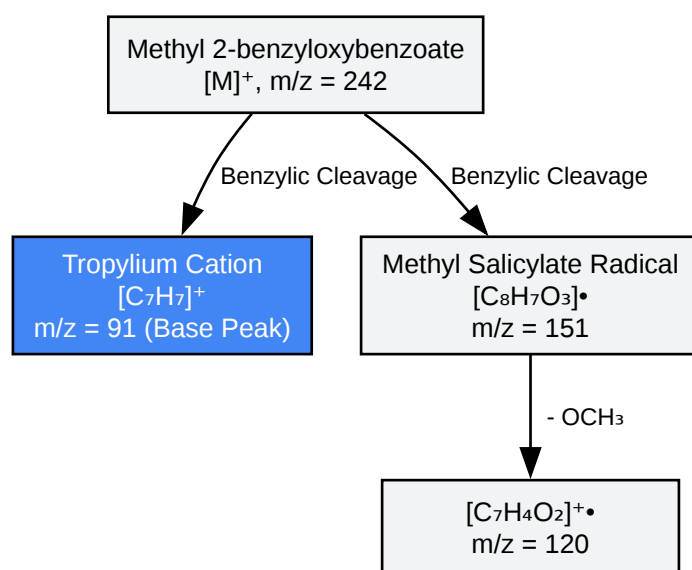
Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule, which are dictated by the weakest bonds and the stability of the resulting fragments.

Key Observations:

- Methyl Salicylate:** The molecular ion peak $[M]^+$ is at m/z 152. A very prominent peak is observed at m/z 120, corresponding to the loss of methanol ($[M-CH_3OH]^+$), which is a characteristic fragmentation for ortho-hydroxy methyl esters.[13] Another significant fragment is at m/z 92, resulting from the subsequent loss of carbon monoxide.[13]
- Methyl 2-benzyloxybenzoate:** The molecular ion peak $[M]^+$ is at m/z 242. The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to a highly stable tropylium cation at m/z 91, which is often the base peak. The other fragment, the methyl salicylate radical cation, can then fragment further.

- Methyl Benzoate: The molecular ion peak $[M]^+$ is at m/z 136. Key fragments include m/z 105 ($[M-OCH_3]^+$, benzoyl cation) and m/z 77 ($[M-COOCH_3]^+$, phenyl cation).
- Methyl 2-benzoylbenzoate: The molecular ion peak $[M]^+$ is at m/z 240.[14] It fragments similarly to other benzophenones, with the benzoyl cation at m/z 105 being a major fragment. Another key fragment is seen at m/z 163, corresponding to the loss of the benzoyl radical.[12]



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